

physical and chemical properties of 2-Fluoropropene

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Compound of Interest

Compound Name: 2-Fluoropropene

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2-Fluoropropene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropene (also known as 2-fluoro-1-propene or isopropenyl fluoride) is a fluorinated alkene with the chemical formula C_3H_5F .^{[1][2]} It is a colorless gas at room temperature and is recognized for its unique reactivity, making it a valuable building block in organic synthesis, particularly for the introduction of the fluoroisopropenyl moiety into molecules.^[3] The presence of the fluorine atom on the double bond significantly influences the electronic properties and reactivity of the alkene compared to its non-fluorinated counterpart, propene. This guide provides an in-depth overview of the physical and chemical properties of **2-fluoropropene**, along with relevant experimental protocols and safety information.

Physical and Chemical Properties

The physical and chemical properties of **2-fluoropropene** are summarized below. Quantitative data are presented in tabular format for clarity and ease of comparison.

Physical Properties of 2-Fluoropropene

Property	Value	Source
Molecular Formula	C ₃ H ₅ F	[1][2]
Molecular Weight	60.07 g/mol	[2]
CAS Registry Number	1184-60-7	[1][2]
Appearance	Colorless gas	[3]
Boiling Point	-24 °C	[1]
Melting Point	-164.71 °C (108.44 K) (calculated)	[4]
Density	0.790 g/cm ³	[1]
Refractive Index	1.380	[1]
Dipole Moment	1.60 D	
Water Solubility (log ₁₀ WS)	-1.28 (calculated)	[4]
Octanol/Water Partition Coefficient (logP)	1.490 (calculated)	[4]

Note: Some properties are calculated and should be considered as estimates.

Chemical Properties and Reactivity

2-Fluoropropene is a flammable gas that can form explosive mixtures with air.[5] It is stable under normal conditions but should be kept away from ignition sources and oxidizing agents.[5]

The reactivity of **2-fluoropropene** is dominated by the presence of the carbon-carbon double bond and the influence of the electronegative fluorine atom.

- **Electrophilic Addition:** As an alkene, **2-fluoropropene** can undergo electrophilic addition reactions. However, the fluorine atom acts as an electron-withdrawing group, which deactivates the double bond towards electrophilic attack compared to propene. The addition of electrophiles is expected to follow Markovnikov's rule, with the electrophile adding to the less substituted carbon (C1) and the nucleophile adding to the more substituted, fluorine-bearing carbon (C2).

- **Radical Reactions:** **2-Fluoropropene** is susceptible to radical reactions. For instance, its gas-phase reaction with chlorine atoms, initiated by photolysis, proceeds primarily through the addition of a chlorine atom to the double bond.[6][7] This leads to the formation of intermediate radicals that subsequently react to yield acetyl fluoride and formyl chloride as the main products.[6]
- **Polymerization:** While specific studies on the polymerization of **2-fluoropropene** are not widely available, its structural analog, 2-chloropropene, undergoes free-radical polymerization.[8] It is plausible that **2-fluoropropene** could also be polymerized under similar conditions, using radical initiators, to form poly(**2-fluoropropene**). Fluorinated polymers often exhibit unique properties such as high thermal stability and chemical resistance.[9]

Experimental Protocols

Synthesis of 2-Fluoropropene

A general method for the production of fluoropropenes involves the dehydrohalogenation of a halopropane. While a specific, detailed laboratory-scale synthesis for **2-fluoropropene** is not readily available in the cited literature, a plausible route could involve the elimination of H-X from a suitable precursor like 2-bromo-2-fluoropropane or 2,2-difluoropropane.

Analysis of 2-Fluoropropene

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of the volatile compound **2-fluoropropene**.

- **Objective:** To separate and identify **2-fluoropropene** from a sample matrix and to determine its purity.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **General Protocol:**
 - **Sample Preparation:** Gaseous samples can be introduced directly into the GC inlet using a gas-tight syringe. Liquid samples containing **2-fluoropropene** should be diluted in a volatile solvent.

- GC Conditions:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, DB-624) is suitable for separating small hydrocarbons.[\[10\]](#)[\[11\]](#)
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 200-250 °C).
 - Oven Temperature Program: An initial low temperature (e.g., 40 °C) held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A mass range appropriate for detecting the molecular ion (m/z 60.07) and expected fragment ions.
- Expected Results: The gas chromatogram will show a peak corresponding to **2-fluoropropene** at a specific retention time. The mass spectrum of this peak will exhibit a molecular ion at $m/z \approx 60$ and a fragmentation pattern characteristic of the molecule, which can be compared to a reference spectrum from a database like NIST.[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **2-fluoropropene**.

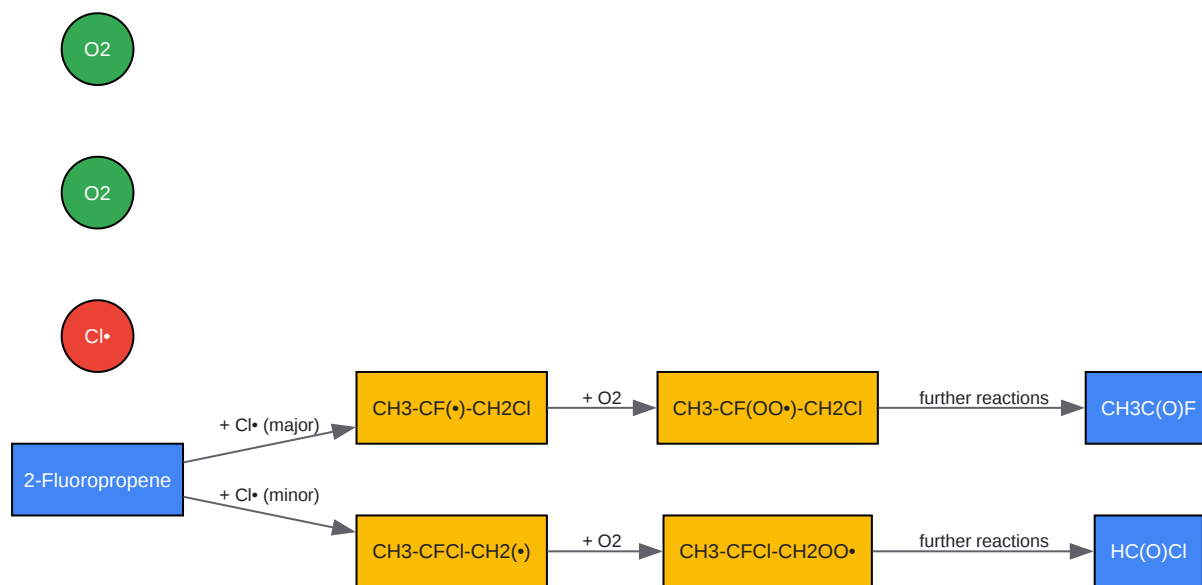
- Objective: To confirm the chemical structure of **2-fluoropropene**.
- Instrumentation: A high-field NMR spectrometer.
- General Protocol:

- Sample Preparation: **2-Fluoropropene** gas can be condensed into an NMR tube at low temperature, or a solution can be prepared in a deuterated solvent (e.g., CDCl_3) in a sealed NMR tube.
- Spectra Acquisition: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra.
- Expected Spectral Data:
 - ^1H NMR: The spectrum will show signals for the methyl protons (CH_3) and the vinyl protons ($=\text{CH}_2$). The signals will exhibit splitting due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The reported chemical shifts (δ) and coupling constants (J) are: $\delta(\text{H}_a) = 4.133$ ppm, $\delta(\text{H}_e) = 4.400$ ppm, $\delta(\text{CH}_3) = 1.847$ ppm; $J(\text{H}_a, \text{H}_e) = -2.5$ Hz, $J(\text{H}_a, \text{CH}_3) = -1.0$ Hz, $J(\text{H}_a, \text{F}) = 48.6$ Hz, $J(\text{H}_e, \text{CH}_3) = -0.4$ Hz, $J(\text{H}_e, \text{F}) = 16.6$ Hz, $J(\text{CH}_3, \text{F}) = 16.0$ Hz. [\[5\]](#)
 - ^{13}C NMR: The spectrum will show three distinct signals for the three carbon atoms, with their chemical shifts influenced by the fluorine atom and the double bond. Carbon signals will also show splitting due to carbon-fluorine (C-F) coupling.
 - ^{19}F NMR: A single resonance is expected for the fluorine atom, which will be split by the adjacent protons.

Visualizations

Degradation Pathway of 2-Fluoropropene by Chlorine Atoms

The following diagram illustrates the proposed reaction pathway for the degradation of **2-fluoropropene** initiated by chlorine atoms in the gas phase.[\[6\]](#)

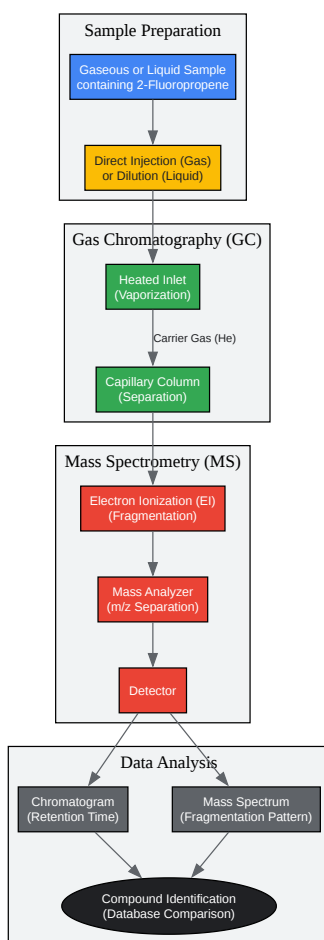


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Caption: Proposed degradation pathway of **2-Fluoropropene** by Cl atoms.

Experimental Workflow for GC-MS Analysis

The following diagram outlines a typical workflow for the analysis of **2-fluoropropene** using Gas Chromatography-Mass Spectrometry.



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Caption: General workflow for the GC-MS analysis of **2-Fluoropropene**.

Safety and Handling

2-Fluoropropene is a flammable gas and should be handled with caution in a well-ventilated area, away from sources of ignition.[5] It may cause skin and eye irritation.[6] Inhalation may lead to respiratory irritation, and ingestion can cause more severe health effects.[5][6]

Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.

Conclusion

2-Fluoropropene is a valuable fluorinated building block with distinct physical and chemical properties. Its reactivity, characterized by the interplay of the double bond and the fluorine

substituent, offers opportunities for the synthesis of novel fluorinated compounds. This guide provides a foundational understanding of **2-fluoropropene** for researchers and professionals in the chemical sciences, highlighting its properties, analytical methodologies, and safety considerations. Further research into its polymerization and synthetic applications could unveil new materials and molecules with enhanced properties.

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